6-(p-tolylmethylsulfanyl)-9H-purine
Description
6-(p-Tolylmethylsulfanyl)-9H-purine is a purine derivative featuring a para-tolylmethylsulfanyl (-SCH₂C₆H₄-p-CH₃) substituent at the C6 position. This compound belongs to a class of sulfur-modified purines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antithyroid, antitumor, and antimicrobial effects.
Properties
CAS No. |
5069-72-7 |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-9-2-4-10(5-3-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
YIYGATPLOFBSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-tolylmethylsulfanyl)-9H-purine typically involves the introduction of the p-tolylmethylsulfanyl group to the purine core. One common method is through the nucleophilic substitution reaction where a suitable purine derivative reacts with p-tolylmethylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-(p-tolylmethylsulfanyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the p-tolylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituent group.
Substitution: The p-tolylmethylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-(p-tolylmethylsulfanyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(p-tolylmethylsulfanyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The p-tolylmethylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antithyroid Activity
6-(Benzylsulfanyl)-9H-purine ():
This analog demonstrated the highest antithyroid activity among tested compounds, with effects comparable to methimazole (a clinical antithyroid drug). The benzylsulfanyl group (-SCH₂C₆H₅) allows strong charge-transfer interactions with iodine, correlating with its activity (Kc values). The absence of a methyl group on the aryl ring (compared to p-tolylmethyl) may reduce steric hindrance, facilitating target binding .6-(p-Tolylmethylsulfanyl)-9H-purine :
While direct data on this compound’s antithyroid activity is unavailable, the para-methyl group on the aryl ring could enhance lipophilicity and metabolic stability compared to the benzylsulfanyl analog. However, steric effects might slightly reduce binding efficiency.
Antimicrobial Activity
- 9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine ():
This compound exhibited potent anti-tubercular activity (MIC = 0.78 µg/mL against Mtb H37Rv). The long dodecylthio chain (-SC₁₂H₂₅) likely enhances membrane penetration, a feature absent in arylthio derivatives like this compound. Thioalkyl chains may favor hydrophobic interactions in bacterial membranes, whereas arylthio groups target different pathways .
Neurological Activity
- PU02 [6-((1-Naphthylmethyl)thio)-9H-purine] ():
PU02 is a potent 5-HT₃ receptor antagonist. The bulky naphthyl group enhances allosteric modulation by interacting with transmembrane domains. The p-tolylmethyl group in this compound, being smaller, might limit such interactions but could be optimized for selectivity toward other Cys-loop receptors .
Structural and Electronic Properties
Aryl Group Coplanarity
- 9-Benzyl-6-phenyl-9H-purine (): X-ray studies show the C6-phenyl group is coplanar with the purine ring, facilitating π-π stacking with biological targets. The N1-to-aryl hydrogen distance (2.43–2.49 Å) is critical for C–H activation in catalytic reactions.
Substituent Effects on Reactivity
Physicochemical Properties
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